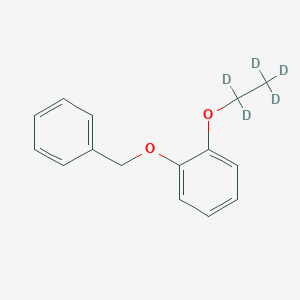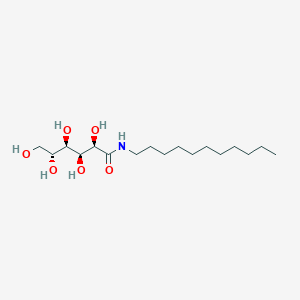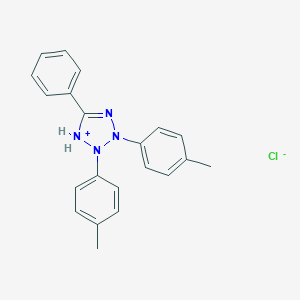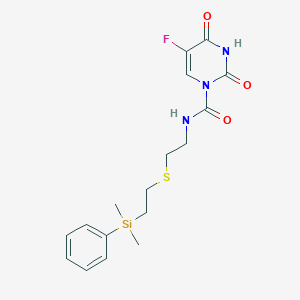
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-, also known as DMS-114, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can disrupt the DNA replication process and induce cell death in cancer cells.
Effets Biochimiques Et Physiologiques
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is its high potency against a variety of cancer cell lines. However, one of the limitations of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective delivery methods for 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-, such as nanoparticle-based delivery. In addition, further studies are needed to investigate the potential of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- in combination with other chemotherapy agents for enhanced efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- in humans.
Conclusion:
In conclusion, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is a promising compound that has demonstrated significant potential for cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize the synthesis method, develop effective delivery methods, investigate combination therapy, and evaluate the safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- involves the reaction of 2-(dimethylphenylsilyl)ethylthiol with 5-fluorouracil in the presence of a base. The resulting product is then treated with acetic anhydride to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-.
Applications De Recherche Scientifique
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated that 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can significantly reduce tumor growth in mice models.
Propriétés
Numéro CAS |
103579-36-8 |
|---|---|
Nom du produit |
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- |
Formule moléculaire |
C17H22FN3O3SSi |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-[2-[2-[dimethyl(phenyl)silyl]ethylsulfanyl]ethyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C17H22FN3O3SSi/c1-26(2,13-6-4-3-5-7-13)11-10-25-9-8-19-16(23)21-12-14(18)15(22)20-17(21)24/h3-7,12H,8-11H2,1-2H3,(H,19,23)(H,20,22,24) |
Clé InChI |
AJSCIXMGTRAODP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCSCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2 |
SMILES canonique |
C[Si](C)(CCSCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2 |
Autres numéros CAS |
103579-42-6 |
Synonymes |
5-fluoro-3,4-dihydro-2,4-dioxo-N(2,2-(dimethylphenylsilyl)ethylthioethyl)-1(2H)-pyrimidinocarboxamide SDK 12B 5 SDK 12B-5 SDK-12B-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



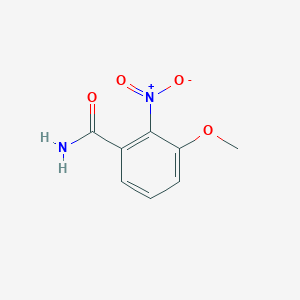
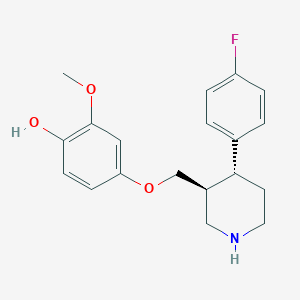
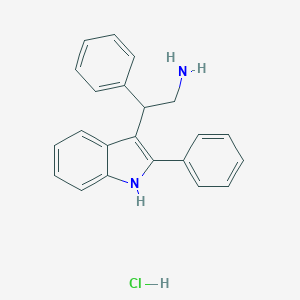
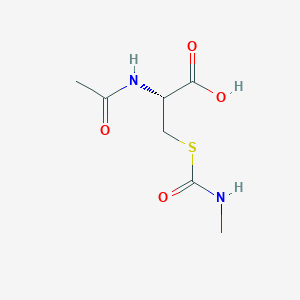
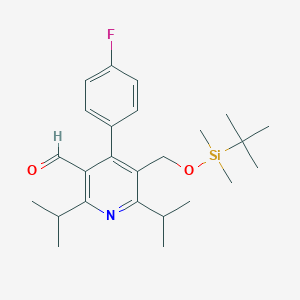
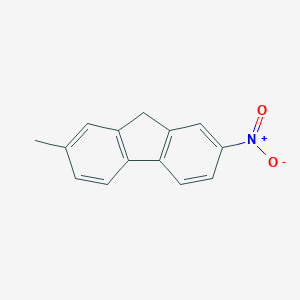

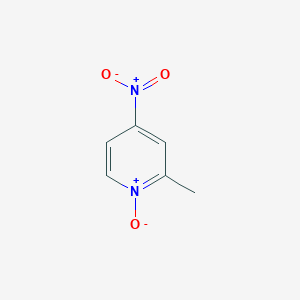
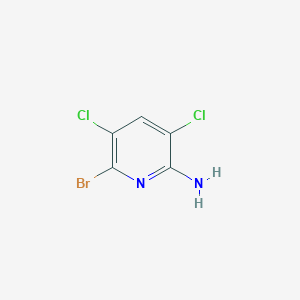
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

